2-(3-bromo-5-ethynylphenoxy)acetic acid
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Overview
Description
2-(3-bromo-5-ethynylphenoxy)acetic acid is an organic compound with the molecular formula C10H7BrO3. This compound features a bromine atom and an ethynyl group attached to a phenoxyacetic acid backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-ethynylphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 3-ethynylphenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the ester intermediate.
Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-ethynylphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted phenoxyacetic acids.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
2-(3-bromo-5-ethynylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-(3-bromo-5-ethynylphenoxy)acetic acid exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine and ethynyl groups can facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-4-ethynylphenoxy)acetic acid
- 2-(3-chloro-5-ethynylphenoxy)acetic acid
- 2-(3-bromo-5-propynylphenoxy)acetic acid
Uniqueness
2-(3-bromo-5-ethynylphenoxy)acetic acid is unique due to the specific positioning of the bromine and ethynyl groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Properties
CAS No. |
2703773-63-9 |
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Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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